5,6-二羟基-1-甲基吲哚啉-2,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

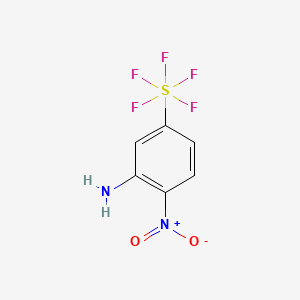

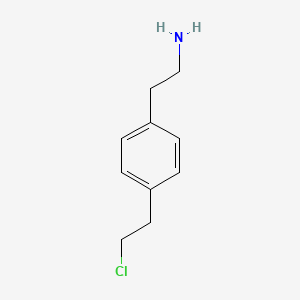

5,6-Dihydroxy-1-methylindoline-2,3-dione is a chemical compound with the molecular formula C9H7NO4. It is also known as 1-Methylindoline-2,3-dione .

Synthesis Analysis

The synthesis of indoline-based compounds, including 5,6-Dihydroxy-1-methylindoline-2,3-dione, involves various chemical reactions. For instance, indole synthesis often starts from ortho-substituted anilines . Another method involves the reaction of 5-Methylindoline-2,3-dione with mercaptoacetic acid in the presence of a stoichiometric amount of 4-(aminomethyl)benzoic acid or 4-aminobutanoic acid .Molecular Structure Analysis

The molecular structure of 5,6-Dihydroxy-1-methylindoline-2,3-dione consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecular weight of this compound is 193.158.Chemical Reactions Analysis

5,6-Dihydroxy-1-methylindoline-2,3-dione can participate in various chemical reactions. For example, it can react with peroxynitrite in a specific redox reaction, releasing the fluorophore HN . It’s also involved in the production of the biological pigment eumelanin .科学研究应用

螺双环和双螺三环吡唑烷酮的合成

该化合物可用作立体选择性制备螺双环和双螺三环吡唑烷酮的反应物,这些吡唑烷酮在药物化学中因其潜在的药理活性而具有重要意义 .

螺环氧吲哚-丁烯内酯的制备

它用于区域选择性制备螺环氧吲哚-丁烯内酯,这些化合物在各种生物活性方面表现出潜力 .

螺环氧吲哚的合成

该化合物用于合成螺环氧吲哚,由于其多样的生物活性,螺环氧吲哚在天然产物和药物中很常见 .

不对称氧吲哚的制备

它作为制备不对称氧吲哚的反应物,不对称氧吲哚在药物发现和开发中具有价值 .

吲哚衍生物的合成

安全和危害

作用机制

Target of Action

It is known that similar compounds, such as 1-methylisatin, have been studied for their interaction with human adult haemoglobin .

Mode of Action

Related compounds like 1-methylisatin have been used as reactants for the preparation of various compounds, including spirobicyclic and bis-spirotricyclic pyrazolidinones, spirocyclic oxindole-butenolides, and spiro-oxindoles . These reactions suggest that 5,6-Dihydroxy-1-methylindoline-2,3-dione may also interact with its targets in a similar manner.

Biochemical Pathways

One study has shown that the one-electron oxidation of a similar compound, 5,6-dihydroxy-2,3-dihydroindole, is involved in the formation of eumelanin, a natural pigment found in the human body . This suggests that 5,6-Dihydroxy-1-methylindoline-2,3-dione might also be involved in similar biochemical pathways.

Result of Action

It is known that similar compounds, such as 1-methylisatin, have been used as reactants for the preparation of various compounds with potential biological activities .

Action Environment

It is known that similar compounds, such as 1-methylisatin, have been used in various chemical reactions, suggesting that the action of 5,6-dihydroxy-1-methylindoline-2,3-dione might also be influenced by factors such as temperature, ph, and the presence of other chemicals .

生化分析

Biochemical Properties

5,6-Dihydroxy-1-methylindoline-2,3-dione is involved in several biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as ribosyldihydronicotinamide dehydrogenase (quinone), which plays a role in cellular redox reactions . The interaction between 5,6-Dihydroxy-1-methylindoline-2,3-dione and these enzymes can influence the overall biochemical pathways within the cell, affecting processes such as energy production and detoxification.

Cellular Effects

The effects of 5,6-Dihydroxy-1-methylindoline-2,3-dione on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of various signaling molecules, leading to changes in gene expression patterns . These changes can affect cellular functions such as proliferation, differentiation, and apoptosis. Additionally, 5,6-Dihydroxy-1-methylindoline-2,3-dione can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, 5,6-Dihydroxy-1-methylindoline-2,3-dione exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. For example, the interaction with ribosyldihydronicotinamide dehydrogenase (quinone) can alter the enzyme’s activity, affecting the redox state of the cell. Additionally, 5,6-Dihydroxy-1-methylindoline-2,3-dione can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of 5,6-Dihydroxy-1-methylindoline-2,3-dione can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The degradation products can have different biochemical properties, potentially leading to changes in cellular effects. Long-term studies have shown that prolonged exposure to 5,6-Dihydroxy-1-methylindoline-2,3-dione can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 5,6-Dihydroxy-1-methylindoline-2,3-dione vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular metabolism and promoting cell survival . At higher doses, it can exhibit toxic effects, including cellular damage and apoptosis. The threshold for these effects can vary depending on the specific animal model and the route of administration. It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing the adverse effects.

Metabolic Pathways

5,6-Dihydroxy-1-methylindoline-2,3-dione is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities, influencing the overall metabolic flux within the cell. Additionally, 5,6-Dihydroxy-1-methylindoline-2,3-dione can interact with cofactors such as NADH and FAD, affecting their availability and utilization in metabolic reactions.

Transport and Distribution

The transport and distribution of 5,6-Dihydroxy-1-methylindoline-2,3-dione within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of 5,6-Dihydroxy-1-methylindoline-2,3-dione can influence its overall activity and function, as different cellular compartments may have varying biochemical environments.

Subcellular Localization

The subcellular localization of 5,6-Dihydroxy-1-methylindoline-2,3-dione is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications . The localization of 5,6-Dihydroxy-1-methylindoline-2,3-dione can affect its interactions with other biomolecules and its overall biochemical activity. For example, its presence in the mitochondria can influence mitochondrial metabolism and energy production.

属性

IUPAC Name |

5,6-dihydroxy-1-methylindole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-10-5-3-7(12)6(11)2-4(5)8(13)9(10)14/h2-3,11-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEVVGGRRIEUPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2C(=O)C1=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (3R)-3-[[(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B570233.png)

![benzyl [(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hydrogen phosphate](/img/structure/B570238.png)

![4-[(S)-2-Methylbutoxy]benzoic acid 4-cyanophenyl ester](/img/structure/B570243.png)

![2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B570244.png)